![molecular formula C10H18FNO3 B008847 tert-butyl N-[(E)-1-fluoro-5-hydroxypent-3-en-2-yl]carbamate CAS No. 102420-42-8](/img/structure/B8847.png)
tert-butyl N-[(E)-1-fluoro-5-hydroxypent-3-en-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester, is a chemical compound with the molecular formula C10H17NO3F. This compound is known for its unique structure, which includes a fluoromethyl group, a hydroxy group, and a butenyl chain. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester, typically involves the reaction of a fluoromethylated alcohol with a carbamic acid derivative. The reaction conditions often require a catalyst and a controlled environment to ensure the desired product is obtained. The process may involve steps such as esterification and purification to achieve high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of automated systems and continuous monitoring ensures consistent quality and yield. The industrial methods are designed to be cost-effective and scalable to meet the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester, undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form various derivatives, often using reducing agents like hydrogen or metal hydrides.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester, has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It finds use in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester, involves its interaction with specific molecular targets. The fluoromethyl group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, methyl ester
- Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, ethyl ester
- Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, propyl ester
Uniqueness
Compared to similar compounds, carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester, exhibits unique properties due to the presence of the 1,1-dimethylethyl ester group. This group enhances the compound’s stability and reactivity, making it particularly valuable for specific applications in research and industry.
Properties
CAS No. |
102420-42-8 |
|---|---|
Molecular Formula |
C10H18FNO3 |
Molecular Weight |
219.25 g/mol |
IUPAC Name |
tert-butyl N-[(E)-1-fluoro-5-hydroxypent-3-en-2-yl]carbamate |
InChI |
InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-8(7-11)5-4-6-13/h4-5,8,13H,6-7H2,1-3H3,(H,12,14)/b5-4+ |
InChI Key |
BPRDHOHWTRSRFJ-SNAWJCMRSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CF)C=CCO |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(CF)/C=C/CO |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CF)C=CCO |
Synonyms |
Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester, |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


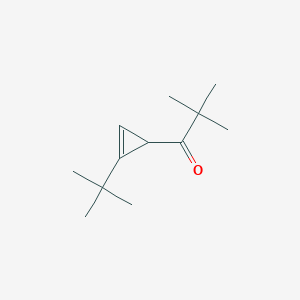
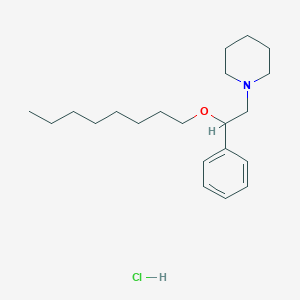
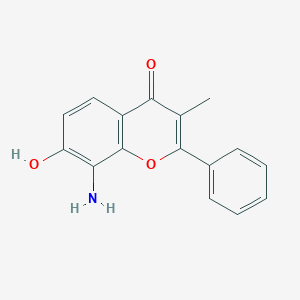
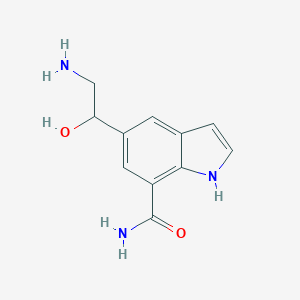
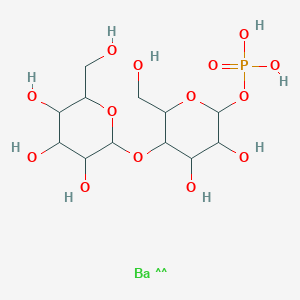
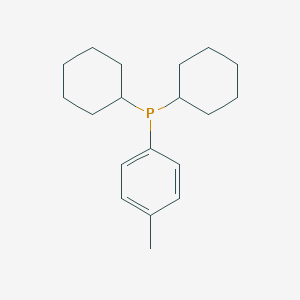
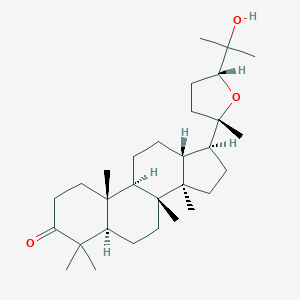
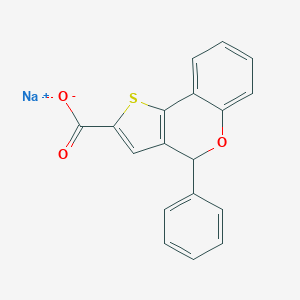
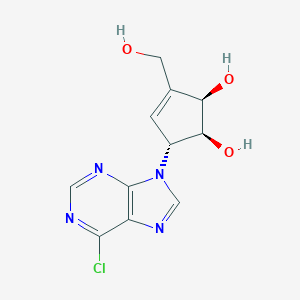
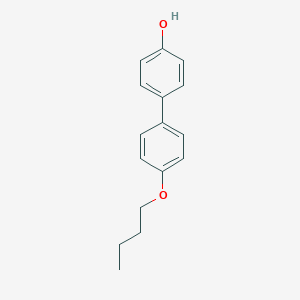
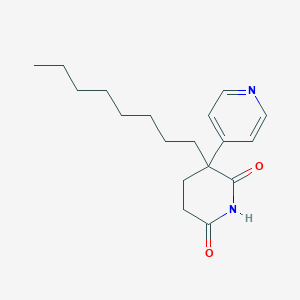
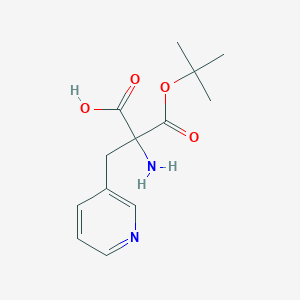

![5,7-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B8790.png)
